

A Generalized Protocol for Receptor Grid Generation in Glide

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Compound Focus: Vegfr-2-IN-42

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Receptor grid generation is a critical first step in molecular docking, defining the 3D space where ligands will be evaluated. An accurately defined grid is essential for reliable docking results [1].

Step 1: Receptor Structure Preparation

- **Source a Structure:** Obtain a 3D crystal structure of your target protein. For VEGFR-2, a commonly used structure is **PDB ID: 2OH4** [2] [3] [4].
- **Preprocess the Structure:** Use the **Protein Preparation Wizard** in Schrödinger Maestro. This involves:
 - Adding hydrogen atoms and assigning bond orders.
 - Filling in missing side chains and loops, if necessary.
 - Optimizing the hydrogen-bonding network.
 - Performing a restrained energy minimization to relieve steric clashes.

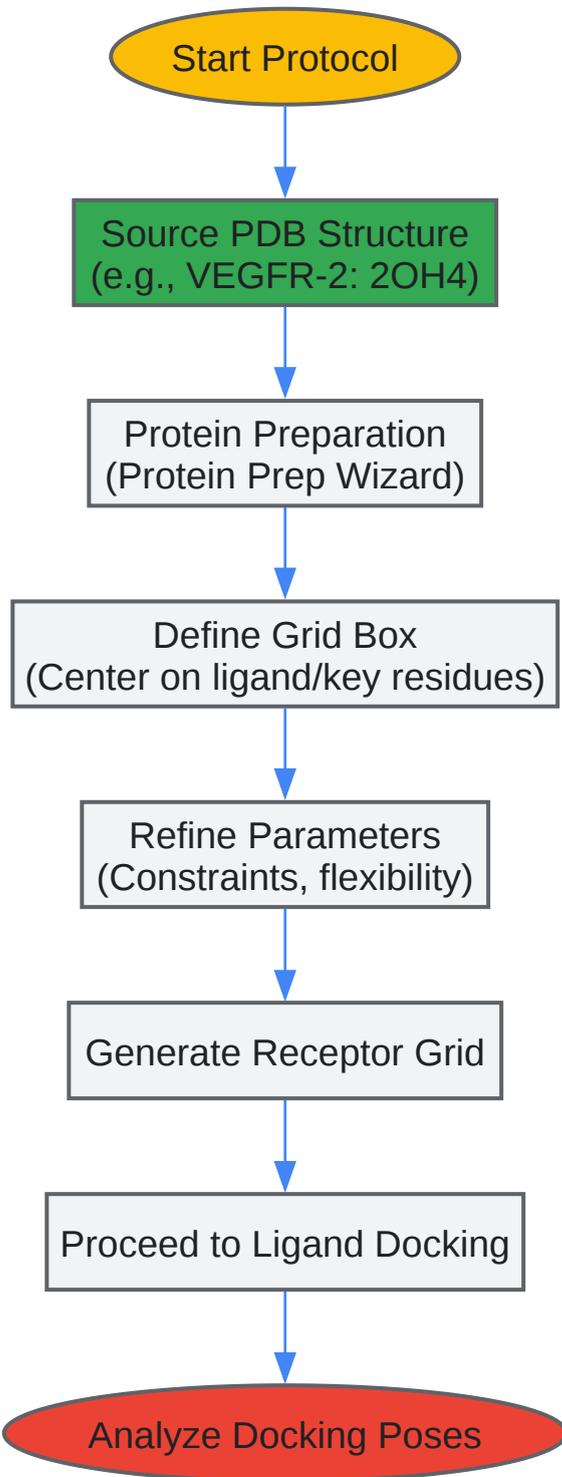
Step 2: Defining the Grid Box

- **Identify the Binding Site:** The center of the grid box should be placed in the protein's active site. You can define this by:
 - The centroid of a co-crystallized native ligand.
 - The centroid of key residues known to form the active site (e.g., for VEGFR-2, this includes Cys919, Glu885, and Asp1046) [4].
- **Set Grid Box Dimensions:** The box size must be large enough to accommodate your ligands of interest. Glide allows you to set the size by defining the dimensions in Ångstroms or by scaling from a van der Waals radius scaling factor.

Step 3: Refining Grid Parameters (Optional)

- **Constrained Docking:** You can define constraints based on known protein-ligand interactions (e.g., a hydrogen bond with a specific residue) to bias the docking towards poses that satisfy these interactions [1].
- **Excluded Volumes:** Define regions within the grid that should be treated as inaccessible to the ligand.
- **Rotatable Groups:** Specify side chains in the binding site that should be treated as flexible during docking.

The workflow below summarizes the key steps in the grid generation and docking process:



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Key Parameters for Receptor Grid Generation

The table below outlines some critical parameters to consider when setting up your grid.

Parameter	Description	Typical Consideration
Grid Center	The 3D coordinates (x, y, z) defining the box's center.	Centered on a native ligand or a known catalytic residue [2].
Box Size	The dimensions of the docking space.	Must be large enough to fit the largest ligand in your library.
Van der Waals	Scaling factor and partial charge cutoff for non-polar atoms.	Used to treat non-polar regions more permissively (e.g., scaling factor of 1.0).
Constraints	User-defined restraints (e.g., H-bond, metal coordination).	Applied to enforce key interactions identified from known inhibitors [3] [4].

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